molecular formula C8H4INO3 B052693 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 116027-10-2

6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No. B052693
M. Wt: 289.03 g/mol
InChI Key: JHQFCSRQZPCIHR-UHFFFAOYSA-N
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Patent
US05693637

Procedure details

10 g (0.038 mol) of 5-iodoanthranilic acid were dissolved in 180 ml of THF, and 3.76 g (0.0127 mol) of bis(trichloromethyl) carbonate dissolved in 20 ml of THF were added. The mixture was then stirred at room temperature for 1 h and at 50° C. for 2 h. After cooling, the precipitate was filtered off with suction and dried. 7.8 g (71%) of 5-iodoisatoic anhydride were obtained as white crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1.[C:12](=O)(OC(Cl)(Cl)Cl)[O:13]C(Cl)(Cl)Cl>C1COCC1>[I:1][C:2]1[CH:10]=[C:6]2[C:7]([O:9][C:12](=[O:13])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
180 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.76 g
Type
reactant
Smiles
C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 1 h and at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CC=C2C(C(=O)OC(N2)=O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 212.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.